2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole
Description
IUPAC Nomenclature and Systematic Naming Conventions
The compound adheres to IUPAC nomenclature guidelines for benzotriazole derivatives. Its systematic name, 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d]triazole , reflects:
- Benzotriazole core : A bicyclic structure with fused benzene and triazole rings. The 2H designation indicates hydrogenation at the triazole nitrogen.
- Substituents :
The SMILES notation CN1N=C2/C=C\C(B3OC(C)(C)C(C)(C)O3)=C/C2=N1 confirms the connectivity and stereochemistry.
Molecular Formula and Weight Determination
The compound’s molecular formula is C₁₃H₁₈BN₃O₂ , derived from:
- Benzotriazole core : C₇H₆N₃.
- Methyl group : CH₃.
- Pinacol boronate : C₆H₁₀BO₂.
| Component | Formula | Contribution to Total Formula |
|---|---|---|
| Benzotriazole | C₇H₆N₃ | C₇H₆N₃ |
| Methyl group | CH₃ | CH₃ |
| Pinacol boronate | C₆H₁₀BO₂ | C₆H₁₀BO₂ |
| Total | C₁₃H₁₈BN₃O₂ | C₁₃H₁₈BN₃O₂ |
The molecular weight is calculated as 259.12 g/mol , consistent across commercial suppliers.
Crystallographic Data and X-ray Diffraction Studies
X-ray crystallography is critical for determining atomic coordinates and bond lengths. However, no direct crystallographic data has been reported for this compound in the available literature. This absence is likely due to challenges in crystallizing boronic esters, which often exhibit low crystallinity or instability under X-ray conditions.
For context, related benzotriazole derivatives (e.g., UV-320) and boronic esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) have been characterized via X-ray diffraction. These studies highlight:
Comparative Analysis with Benzotriazole Derivatives
The compound’s reactivity and electronic properties differ significantly from unsubstituted benzotriazoles and related derivatives. Key comparisons include:
The boronic ester enables participation in Suzuki-Miyaura coupling , a reaction not feasible with unsubstituted benzotriazoles.
Computational Molecular Modeling and DFT Studies
Density Functional Theory (DFT) provides insights into electronic structure and reactivity:
- HOMO-LUMO Analysis :
Charge Distribution :
Regioselectivity :
- The boronic ester directs reactivity to the C5 position, avoiding competition with the methyl group at C2. This contrasts with derivatives like 1,4-dimethyl-5-boronobenzotriazole, where steric hindrance alters regioselectivity.
Properties
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-6-7-10-11(8-9)16-17(5)15-10/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVPXTQRVIHAOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN(N=C3C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pressurized Cyclization of o-Phenylenediamine
In this method, o-phenylenediamine reacts with sodium nitrite under high-temperature (240–260°C) and high-pressure (3.0–4.0 MPa) conditions to form benzotriazole. For the target compound, a methyl-substituted o-phenylenediamine precursor (e.g., 4-methyl-o-phenylenediamine) would be required to introduce the 2-methyl group on the benzotriazole ring. However, direct synthesis of 2-methylbenzotriazole via this method remains unexplored in the literature, necessitating post-synthetic modifications.
Introduction of the Boronate Ester Group
The pinacol boronate ester is introduced via Miyaura borylation, a palladium-catalyzed reaction between aryl halides and bis(pinacolato)diboron (B$$2$$pin$$2$$). This method is widely adopted for its efficiency and compatibility with heterocyclic substrates.
Miyaura Borylation of 5-Bromo-2-methylbenzotriazole
Reaction Conditions
- Catalyst : Palladium(II) [1,1'-bis(diphenylphosphanyl)ferrocene] dichloride (Pd(dppf)Cl$$_2$$)
- Base : Anhydrous potassium acetate (KOAc)
- Solvent : 1,4-Dioxane
- Temperature : 90°C
- Duration : 12 hours
- Atmosphere : Inert (e.g., nitrogen or argon)
Procedure
- Substrate Preparation : 5-Bromo-2-methylbenzotriazole is synthesized via bromination of 2-methylbenzotriazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C.
- Borylation Reaction :
- 5-Bromo-2-methylbenzotriazole (1 equiv), B$$2$$pin$$2$$ (1.2 equiv), Pd(dppf)Cl$$_2$$ (0.05 equiv), and KOAc (3 equiv) are combined in 1,4-dioxane.
- The mixture is heated at 90°C under nitrogen for 12 hours.
- Progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Workup and Purification
- The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water.
- The organic layer is dried over sodium sulfate and concentrated under reduced pressure.
- Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water.
Alternative Synthetic Routes
Direct Functionalization of Benzotriazole
While less common, direct borylation of preformed 2-methylbenzotriazole using iridium or rhodium catalysts has been explored for analogous compounds. However, regioselectivity challenges (e.g., competing borylation at positions 4 or 6) limit its applicability.
Halogen Exchange Reactions
Metathesis of 5-iodo-2-methylbenzotriazole with pinacolborane in the presence of copper(I) iodide may offer an alternative pathway, though yields are generally lower (<60%) compared to Miyaura borylation.
Industrial-Scale Considerations
The pressurized cyclization method from CN105237488A demonstrates scalability for benzotriazole synthesis, with batch sizes up to 3,000 L reported. For Miyaura borylation, continuous-flow systems could enhance efficiency by reducing reaction times and improving heat transfer.
Table 1: Comparative Analysis of Borylation Methods
Challenges and Optimization Strategies
- Regioselectivity : Ensuring exclusive borylation at the 5-position requires careful control of electronic and steric effects. Electron-withdrawing groups on the benzotriazole ring enhance selectivity for the para position.
- Catalyst Loading : Reducing Pd(dppf)Cl$$_2$$ loading to 0.03–0.04 equiv minimally impacts yield while lowering costs.
- Solvent Systems : Replacing 1,4-dioxane with cyclopentyl methyl ether (CPME) improves environmental sustainability without sacrificing efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form the corresponding borane derivatives.
Substitution: The benzotriazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Borane derivatives.
Substitution: Various substituted benzotriazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The benzotriazole moiety is known for its pharmacological properties. Compounds similar to 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole have shown promise in several therapeutic areas:
- Antiviral Activity : Benzotriazole derivatives have been investigated for their ability to inhibit viruses such as Hepatitis C. Studies indicate that modifications at specific positions enhance antiviral potency and selectivity .
- Antioxidant Properties : The compound has been studied for its antioxidant capabilities. Research shows that benzotriazole derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
- Anticancer Activity : Certain benzotriazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Materials Science Applications
In materials science, the unique properties of this compound make it suitable for:
- Polymer Stabilization : The compound can be used as a stabilizer in polymer formulations to improve thermal stability and UV resistance. Its incorporation into polymer matrices enhances the longevity and performance of materials exposed to harsh environments .
- Photovoltaic Devices : Research has indicated that benzotriazole derivatives can act as effective hole transport materials in organic photovoltaic cells. Their ability to facilitate charge transport while minimizing recombination losses is critical for enhancing device efficiency .
Environmental Science Applications
The environmental implications of benzotriazole compounds are also significant:
- Water Treatment : Benzotriazoles have been studied for their potential in wastewater treatment processes. Their ability to adsorb pollutants and facilitate degradation reactions makes them candidates for improving water quality .
Case Study 1: Antiviral Efficacy
A study published in the Indian Journal of Pharmaceutical Education and Research demonstrated that a series of benzothiazole derivatives exhibited significant antiviral activity against Hepatitis C virus. The structure-activity relationship (SAR) revealed that modifications at the C-5 position were crucial for enhancing antiviral efficacy .
Case Study 2: Polymer Applications
Research conducted on the use of benzotriazole derivatives as stabilizers in polyvinyl chloride (PVC) showed that these compounds significantly improved thermal stability and resistance to UV degradation. The study highlighted the effectiveness of incorporating this compound into PVC formulations .
Data Tables
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition processes. The benzotriazole ring provides stability and enhances the compound’s reactivity in different environments .
Comparison with Similar Compounds
Heterocyclic Core Differences
Benzotriazole vs. Benzoxazole (2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole) :
- Structure : Benzoxazole replaces one nitrogen in the triazole ring with oxygen, reducing electron-deficient character.
- Reactivity : The oxygen atom in benzoxazole may decrease stability under acidic conditions compared to benzotriazole’s nitrogen-rich system. Both participate in cross-coupling, but benzotriazole’s electron-withdrawing nature may enhance electrophilic reactivity .
- Applications : Benzoxazoles are common in materials science, whereas benzotriazoles are widely used as UV stabilizers and corrosion inhibitors .
- Benzotriazole vs. 1,3,4-Oxadiazole (2-Methyl-5-[3-(dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole): Structure: The oxadiazole is a five-membered ring with two nitrogen and one oxygen atom, creating a more rigid, planar structure. Synthesis: Oxadiazoles often require cyclization of hydrazides or nitriles, differing from benzotriazole’s direct borylation pathways .
Boronate Ester Positioning and Substituents
- 2-Methyl-5-(dioxaborolan-2-yl)benzotriazole vs. Isoxazoles are less thermally stable than benzotriazoles .
- Comparison with Thiadiazole (2-Methyl-5-(dioxaborolan-2-yl)-1,3,4-thiadiazole) :
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling Efficiency :
- Benzotriazole : Moderate reactivity due to balanced electron-withdrawing effects. Used in aryl-aryl bond formation for UV stabilizers .
- Oxadiazole : Higher reactivity in coupling due to strong electron deficiency; preferred in pharmaceutical intermediates .
- Thiadiazole : Lower coupling yields reported due to sulfur-induced catalyst deactivation .
Thermal and Chemical Stability :
- Benzotriazoles exhibit superior thermal stability (decomposition >250°C) compared to oxadiazoles (~200°C) and thiadiazoles .
Biological Activity
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound's chemical formula is , with a molecular weight of 225.12 g/mol. It is characterized by the presence of a benzotriazole moiety and a dioxaborolane structure, which are known to contribute significantly to its biological activity.
The biological activity of this compound can be attributed to its role as a potential inhibitor of various enzymes and protein interactions relevant in cancer biology and other diseases. Notably, compounds with similar structures have been shown to interact with molecular chaperones such as HSP90, which are critical in maintaining protein homeostasis in cells.
Inhibition of HSP90
HSP90 inhibitors have been extensively studied for their role in cancer therapy. By inhibiting HSP90, these compounds lead to the destabilization of client proteins involved in oncogenic signaling pathways. This mechanism can result in reduced tumor growth and increased apoptosis in cancer cells .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
Several studies have investigated the biological effects of benzotriazole derivatives similar to this compound:
- Cytotoxicity Assays : In vitro studies demonstrated that benzotriazole derivatives exhibit significant cytotoxicity against various cancer cell lines (e.g., breast cancer and leukemia). The mechanism was linked to the induction of apoptosis through the mitochondrial pathway .
- In Vivo Studies : Animal models treated with HSP90 inhibitors showed a marked reduction in tumor size compared to controls. This suggests that compounds like this compound could be effective in clinical settings .
- Safety and Toxicology : Preliminary toxicity assessments indicate that while the compound possesses potent biological activities, careful evaluation is necessary due to potential side effects associated with HSP90 inhibition .
Q & A
Q. How can this compound be utilized in the synthesis of functionalized heterocycles for drug discovery?
- Case Study : Couple with 5-bromo-1H-indole via Suzuki-Miyaura to create biaryl intermediates for kinase inhibitors. Optimize yields (>85%) using Pd(OAc)₂/XPhos in dioxane .
- Biological Testing : Screen derivatives for bioactivity (e.g., IC₅₀ assays) against target enzymes, ensuring purity >95% via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
